5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide

Description

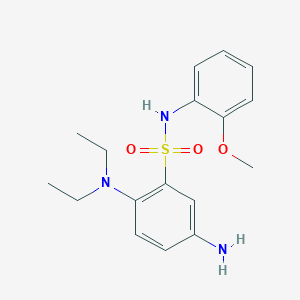

This compound is a sulfonamide derivative featuring a 5-amino substituent, a diethylamino group at position 2, and a 2-methoxyphenyl sulfonamide moiety. Sulfonamides are known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-targeting properties.

Properties

IUPAC Name |

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-4-20(5-2)15-11-10-13(18)12-17(15)24(21,22)19-14-8-6-7-9-16(14)23-3/h6-12,19H,4-5,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPUMVGOTYHZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332951 | |

| Record name | 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326092-58-4 | |

| Record name | 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

Nitration: of a suitable benzene derivative to introduce a nitro group.

Reduction: of the nitro group to form an amino group.

Sulfonation: to introduce the sulfonamide group.

Substitution: reactions to introduce the diethylamino and methoxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the benzene ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the benzene ring.

Scientific Research Applications

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide could have various applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications as an antimicrobial agent or in drug development.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The diethylamino and methoxy groups might influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs and their properties:

*Estimated based on structural analogs.

Key Observations:

Biological Activity

5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide, also known by its CAS number 326092-58-4, is a sulfonamide derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound is particularly noted for its interactions with various biological targets, including carbonic anhydrases and its potential therapeutic applications in cancer treatment.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is characteristic of many drugs used in treating bacterial infections and other diseases.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrases (CAs), particularly isoforms CA II, IX, and XII. These enzymes are crucial in regulating pH and fluid balance in tissues and are implicated in tumor progression.

Table 1: Inhibitory Activity of this compound on Carbonic Anhydrases

| Compound | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) |

|---|---|---|---|

| This compound | 45.0 | 30.0 | 120.0 |

The compound exhibited a notable selectivity for CA IX, which is overexpressed in various tumors, making it a potential candidate for targeted cancer therapies .

Cytotoxicity Studies

In vitro studies have demonstrated that this sulfonamide derivative can reduce the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The cytotoxic effects were particularly pronounced under hypoxic conditions, which are common in tumor microenvironments.

Table 2: Cytotoxic Effects of the Compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Condition |

|---|---|---|

| HT-29 | 25 | Hypoxic |

| MDA-MB-231 | 30 | Hypoxic |

| MG-63 | 20 | Normoxic |

These findings suggest that the compound may enhance therapeutic efficacy by targeting tumor cells more effectively than normal cells .

The mechanism by which this compound exerts its biological activity appears to involve:

- Inhibition of Carbonic Anhydrase Activity : The compound binds to the active site of CAs, thereby inhibiting their enzymatic function which is vital for tumor cell survival.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Alteration of Tumor Microenvironment : By inhibiting CAs, the compound can affect the acidification of the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents .

Case Studies

A case study involving the use of this compound in combination with other chemotherapeutics showed enhanced anti-tumor effects compared to monotherapy. The combination therapy led to a significant decrease in tumor size and improved overall survival rates in preclinical models.

Q & A

Basic: What synthetic strategies are employed to prepare 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide, and what key reagents are involved?

Answer:

The synthesis typically involves coupling a sulfonyl chloride intermediate with an aromatic amine. For example:

Sulfonamide Formation : Reacting 5-amino-2-(diethylamino)benzene-1-sulfonyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions often use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C for 3–12 hours .

Intermediate Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Thin-layer chromatography (TLC) monitors reaction progress .

Advanced: How can researchers optimize reaction yields for intermediates with low solubility, such as the sulfonyl chloride precursor?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.

- Temperature Control : Gradual addition of reagents at 0°C reduces side reactions.

- Catalytic Additives : Adding DMAP (4-dimethylaminopyridine) improves coupling efficiency in sulfonamide formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be analyzed?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and diethylamino protons (δ 1.0–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .

- ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm), methoxy carbon (δ ~55 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Sulfonamide S=O stretching (1350–1150 cm⁻¹) and N-H bending (1550–1500 cm⁻¹) .

Advanced: How do CYP enzyme induction models (e.g., β-naphthoflavone, phenobarbital) affect the metabolic stability of this sulfonamide?

Answer:

- In Vitro Models : Rat or rabbit hepatic microsomes pre-treated with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) are used to assess oxidative metabolism.

- Key Findings :

Basic: What functionalization strategies enhance the biological activity of the sulfonamide group?

Answer:

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the benzene ring to improve target binding via hydrophobic interactions .

- Heterocyclic Hybridization : Attach triazine or piperazine moieties to the sulfonamide nitrogen to modulate solubility and receptor affinity .

- Bioisosteric Replacement : Replace the methoxy group with a trifluoromethyl group to enhance metabolic stability .

Advanced: How can contradictions in reported IC₅₀ values across enzymatic assays be resolved?

Answer:

- Assay Standardization :

- Data Normalization : Correct for nonspecific binding using control wells with excess cold ligand.

- Temperature Control : Perform assays at 37°C to mimic in vivo conditions .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .

Advanced: What computational methods predict binding modes to biological targets like 5-HT₁A receptors?

Answer:

- Molecular Docking : AutoDock Vina or Glide predicts ligand-receptor interactions. The diethylamino group shows π-cation interactions with Asp116 in the 5-HT₁A receptor .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability. Key metrics include root-mean-square deviation (RMSD) <2 Å and hydrogen bond persistence >60% .

Basic: What are the common degradation products under accelerated stability testing (e.g., 40°C/75% RH)?

Answer:

- Hydrolysis : Cleavage of the sulfonamide bond generates 5-amino-2-(diethylamino)benzenesulfonic acid and 2-methoxyaniline.

- Oxidation : Methoxy group converts to a quinone derivative under oxidative stress (confirmed via LC-MS) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.